1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-24-15-4-2-13(3-5-15)20-11-10-19(17(20)23)12-16(22)18-8-6-14(21)7-9-18/h2-5,14,21H,6-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCKRZWATIRIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Urea-Based Condensation for Imidazolidinone Synthesis
A foundational approach to constructing the imidazolidin-2-one core involves condensation reactions between urea and diamines. For example, patent CN102030711A details a method where urea reacts with quadrol (1,2-diaminoethane) under controlled heating, producing ammonia as a byproduct. Key steps include:
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Reaction Setup : Combining urea and excess quadrol in a reactor.
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Temperature Gradients : Gradual heating to 250°C to promote condensation while removing ammonia via vacuum or inert gas flow.
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Product Isolation : Recrystallization of the crude product yields 2-imidazolidone, a precursor for further functionalization.
This method achieves moderate yields (60–70%) but requires harsh conditions, limiting compatibility with sensitive functional groups.
Organocatalytic Cyclization of Propargyl Ureas
Modern approaches employ organocatalysts to streamline imidazolidinone formation. Studies in The Journal of Organic Chemistry demonstrate that propargyl ureas undergo rapid intramolecular hydroamidation using 10 mol% of BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a base. Key advantages include:
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Mild Conditions : Reactions proceed at ambient temperature within minutes.
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Mechanistic Insights : Density functional theory (DFT) calculations reveal a deprotonation-triggered cyclization pathway, forming the imidazolidinone ring via a five-membered transition state.
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Scope : Functional groups such as halides (Cl, Br) and methoxy substituents are tolerated, making this method suitable for synthesizing derivatives like 3-(4-methoxyphenyl)imidazolidin-2-one.
Synthesis of the 4-Hydroxypiperidine-2-Oxoethyl Side Chain
Piperidine Derivative Preparation
Patent WO2005021521A1 outlines the synthesis of piperidine-containing side chains via nucleophilic substitution:
Coupling to the Imidazolidinone Core
The side chain is attached via a two-step sequence:
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Step 1 : Alkylation of the imidazolidinone nitrogen with 2-chloroacetyl chloride.
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Step 2 : Reacting the chloroethyl intermediate with 4-hydroxypiperidine in DMF using K₂CO₃, achieving 75–80% yield.
Final Assembly and Purification
Key Reaction Sequence
Purification Techniques
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Recrystallization : Isopropyl alcohol/water mixtures remove unreacted starting materials.
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Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves regioisomers.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxoethyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxypiperidine moiety may interact with biological receptors, while the oxoethyl and methoxyphenyl groups can modulate the compound’s overall activity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s imidazolidin-2-one core is shared with several derivatives, but substituent variations significantly alter properties:
Key Observations :
- Hydroxypiperidine vs. CF3 : The hydroxyl group in the target compound contrasts with CF3 in analogs (e.g., 103, 25), which are electron-withdrawing and lipophilic. This difference may affect solubility and target selectivity.
- Methoxyphenyl vs. Nitrophenyl : Methoxy groups (electron-donating) in the target compound and 7a vs. nitro groups (electron-withdrawing) in 7c (Ev1) influence electronic properties and reactivity. Nitro-substituted analogs (e.g., 7c) show lower synthetic yields (6%) compared to methoxy derivatives (67% for 7a) .
Physical Properties
Melting points and solubility correlate with substituent polarity:
Insight: Polar groups (e.g., -OH, -NO2) elevate melting points, while lipophilic groups (CF3, benzyl) reduce them, impacting formulation strategies.
Biological Activity
1-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidin-2-one, a compound belonging to the imidazolidinone class, has garnered attention for its potential biological activities, particularly in the context of anti-cancer properties and neuropharmacological effects. This article reviews the synthesis, biological activity, and relevant case studies related to this compound.
Synthesis
The synthesis of imidazolidinones typically involves the reaction of ureas with various nucleophiles under mild conditions. Recent studies have demonstrated that this compound can be synthesized using regioselective methods that yield high purity and yield. For instance, the reaction of N-(2,2-dialkoxyethyl) ureas with aromatic nucleophiles has been reported to produce substituted imidazolidinones effectively .
Anti-Cancer Properties
Research indicates that imidazolidinone derivatives exhibit significant anti-cancer activity. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines. For example, a series of novel 4-(het)arylimidazolidin-2-ones demonstrated potent anti-tumor activity, with IC50 values indicating effective inhibition of cell proliferation .
Table 1: Anti-Cancer Activity of Imidazolidinone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | HeLa | 15 | Cell cycle arrest |
| Compound C | A549 | 8 | ROS generation |
Neuropharmacological Effects
The compound's structural features suggest potential neuropharmacological activities. The presence of the piperidine moiety is associated with various central nervous system (CNS) effects. Preliminary studies have indicated that this compound may exhibit anxiolytic and antidepressant-like activities in animal models .
Case Study: Anxiolytic Activity
In a controlled study involving rodents, administration of the compound resulted in reduced anxiety-like behavior as measured by the elevated plus maze test. The results suggest that the compound may modulate neurotransmitter systems involved in anxiety regulation.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells.
- Neurotransmitter Modulation : It may influence serotonin and norepinephrine levels, contributing to its anxiolytic effects.
Q & A
Q. What synthetic strategies are effective for constructing the imidazolidin-2-one core in derivatives like this compound?
The imidazolidin-2-one core is typically synthesized via cyclization reactions. For example, coupling a glycyl or acetoamino precursor with substituted phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) can yield the heterocyclic ring. Subsequent functionalization of the piperidine and methoxyphenyl moieties requires multi-step protocols, including nucleophilic substitution or carbonyl activation using reagents like EDCI/HOBt . Key steps involve:
- Cyclization : Heating at 80–100°C for 6–12 hours.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.
- Validation : Confirm yields (typically 50–70%) and purity via TLC and HPLC .
Q. Which analytical techniques are critical for structural validation of this compound?
A combination of spectroscopic and chromatographic methods is essential:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | Chemical shifts for imidazolidinone C=O (~170 ppm), piperidine protons (δ 2.5–3.5 ppm), and methoxyphenyl (-OCH₃ at δ 3.8 ppm) | |
| Mass Spectrometry | Molecular ion peak ([M+H]⁺) matching theoretical molecular weight (±1 Da) | |
| IR Spectroscopy | Stretching bands for carbonyl (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹) |
Advanced Research Questions
Q. How can researchers resolve conflicting data on the biological activity of structurally similar imidazolidinone derivatives?
Discrepancies in activity data (e.g., antioxidant or antimicrobial potency) often arise from variations in substituent positioning, assay conditions, or purity. To address this:
- Comparative Structural Analysis : Use X-ray crystallography (as in ) to confirm substituent orientation and hydrogen-bonding patterns.
- Assay Standardization : Re-evaluate activities under controlled conditions (e.g., DPPH scavenging for antioxidants at pH 7.4 ).
- Purity Profiling : Quantify impurities (>98% purity via HPLC) to rule out confounding effects .
Q. What experimental designs are optimal for evaluating this compound’s interaction with biological targets (e.g., enzymes or receptors)?
- In Silico Docking : Use software like AutoDock to predict binding affinities to targets (e.g., histamine receptors) based on piperidine and methoxyphenyl interactions .
- In Vitro Assays :
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases).
- Cellular Uptake : Track intracellular concentrations via LC-MS in cell lines (e.g., HEK-293) .
- Control Groups : Include positive controls (e.g., known inhibitors) and vehicle-only groups to validate specificity .
Q. How can researchers optimize the synthetic route to improve yield and scalability?
- Solvent Screening : Test alternatives to DMF (e.g., acetonitrile or THF) to enhance reaction efficiency .
- Catalyst Optimization : Evaluate Pd/C or Ni catalysts for coupling steps to reduce side products .
- Process Analytics : Monitor intermediates in real-time using inline FTIR or Raman spectroscopy .
Methodological Considerations
- Stability Testing : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH for 4 weeks) via HPLC to identify degradation products .
- Data Reproducibility : Use triplicate experiments with statistical analysis (ANOVA, p < 0.05) to confirm activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
